
4-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one, also known as 4-BFB, is a synthetic organic compound with a wide range of applications in scientific research. It is a small molecule that has been used in a variety of studies, including those related to drug discovery, biochemistry, and physiology. 4-BFB is a highly versatile compound, capable of being used in a wide range of experiments, from basic research to more advanced applications.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
The compound has been utilized in the synthesis of complexes like [1-(4′-bromo-2′-fluorobenzyl)pyridinium]_2 [Ni(mnt)_2], which are characterized by specific crystallographic data indicating their potential in material sciences and molecular engineering (Jing & Img, 2003).
Myocardial Perfusion Imaging with PET
In cardiovascular research, 18F-labeled pyridaben analogs of this compound have been synthesized and evaluated as potential myocardial perfusion imaging (MPI) agents for Positron Emission Tomography (PET), highlighting its application in advanced medical diagnostics (Mou et al., 2012).
Anticancer, Antiangiogenic, and Antioxidant Agents
Derivatives of the compound have been synthesized and evaluated for their inhibitory effects on cancer cell lines, demonstrating potential as anticancer, antiangiogenic, and antioxidant agents. This research opens avenues for new cancer therapies (Kamble et al., 2015).
Intermediate in Synthesis of Biologically Active Compounds
This compound serves as an important intermediate in the synthesis of various biologically active compounds, indicating its significance in pharmaceutical synthesis (Wang et al., 2016).
Spectroscopy and Crystal Structure Analysis
The compound's derivatives have been characterized using various spectroscopic techniques and X-ray diffraction studies, underlining its role in structural chemistry and molecular design (Kalai et al., 2020).
Propiedades
IUPAC Name |
4-bromo-2-[(2-fluorophenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrFN2O/c12-9-5-6-14-15(11(9)16)7-8-3-1-2-4-10(8)13/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPJZJOEZBBAFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C(=CC=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(2-fluorobenzyl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B3015969.png)
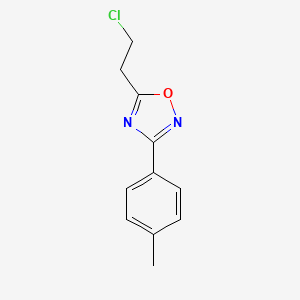
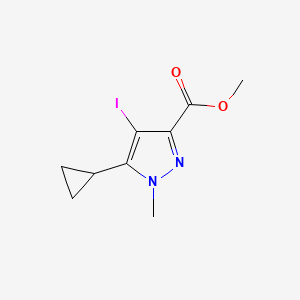

![{6-Chloro-4-[(2,4-dimethylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B3015976.png)
![2-[(1-Benzylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B3015977.png)

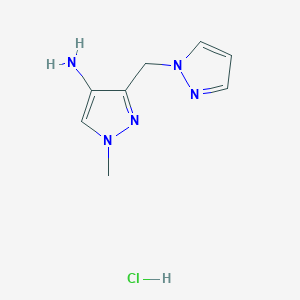

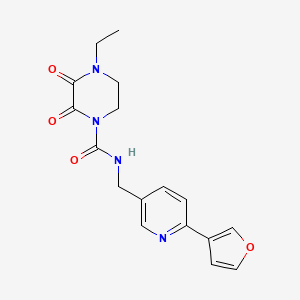

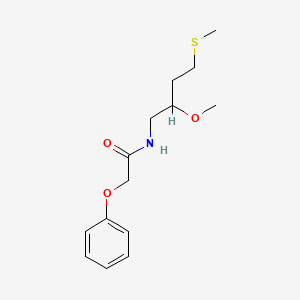
![3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B3015991.png)